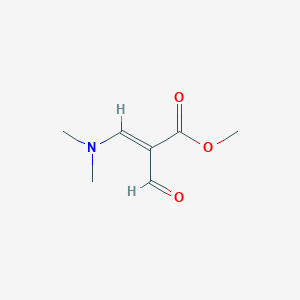

2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester is a chemical compound with the molecular formula C7H11NO3. It is an ester derivative of 2-propenoic acid, commonly known as acrylic acid. This compound is characterized by the presence of a dimethylamino group and a formyl group attached to the propenoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester typically involves the esterification of 2-propenoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The dimethylamino group is introduced through a subsequent reaction involving dimethylamine and formaldehyde under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: 2-Propenoic acid, 3-(dimethylamino)-2-carboxy-, methyl ester.

Reduction: 2-Propenoic acid, 3-(dimethylamino)-2-hydroxy-, methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Synthesis :

- The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its reactive functional groups allow for multiple coupling reactions, facilitating the development of complex drug molecules. For instance, it can be utilized in synthesizing anti-cancer agents and neuroprotective drugs due to its structural similarity to biologically active compounds.

-

Neurotoxicity Studies :

- Investigations into the neurotoxic effects of this compound have shown that exposure can lead to significant neurological symptoms. This necessitates careful handling in pharmaceutical applications, especially during drug formulation processes.

- Potential Therapeutics :

Material Science Applications

-

Polymer Chemistry :

- The compound exhibits favorable polymerization behavior, interacting with other monomers to form stable polymers. This property is crucial for developing new materials with enhanced mechanical and thermal properties.

- Monomer Use :

Case Studies

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Propenoic acid, 3-(dimethylamino)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester

- 2-Propenoic acid, 3-phenyl-, methyl ester

- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester

Uniqueness

2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester is unique due to the presence of both a dimethylamino group and a formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Biological Activity

2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester, commonly referred to as dimethylamino acrylate (DMAA), is a compound of interest due to its diverse biological activities. This article explores its biological effects, including toxicity, genotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

- CAS Number : 5396-64-5

Biological Activity Overview

The biological activity of DMAA has been investigated in various studies, revealing significant effects on cellular processes and potential applications in pharmacology.

1. Toxicity Studies

Toxicological assessments have shown that DMAA exhibits irritant properties and can induce skin sensitization. In a study involving local lymph node assays (LLNA), DMAA was classified as a weak skin sensitizer with an effective concentration (EC3) of 19.6% . Furthermore, inhalation studies demonstrated that exposure to high concentrations resulted in respiratory distress and mortality in animal models, indicating a no-observed-adverse-effect level (NOAEL) of 5 mg/kg body weight per day for systemic toxicity .

2. Genotoxicity

Genotoxicity evaluations indicate that DMAA does not exhibit significant genotoxic effects under standard testing conditions. In vitro and in vivo assays revealed mixed results; while some assays showed positive results for gene mutations without metabolic activation, others indicated no chromosomal aberrations following exposure to oral doses . These findings suggest that while DMAA may pose risks under certain conditions, it is not broadly classified as genotoxic.

3. Pharmacological Potential

Research has explored the pharmacological applications of DMAA, particularly in the context of antimicrobial activity. A study highlighted its potential against Mycobacterium smegmatis, suggesting that modifications to the compound could enhance its antibacterial properties. For example, derivatives of DMAA demonstrated selective activity against specific bacterial strains with minimal cytotoxicity to human cells .

Case Studies

Several case studies have documented the biological effects of DMAA:

- Case Study 1 : In a controlled animal study, rats exposed to varying concentrations of DMAA exhibited dose-dependent respiratory irritation. The highest exposure group showed severe respiratory distress leading to fatalities, underscoring the compound's irritant nature .

- Case Study 2 : A clinical trial assessed the dermal sensitization potential of DMAA in human subjects. Results indicated positive patch test reactions at concentrations of 1% in petrolatum and 20% in olive oil, confirming its potential as a skin sensitizer .

Research Findings Summary Table

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl (E)-3-(dimethylamino)-2-formylprop-2-enoate |

InChI |

InChI=1S/C7H11NO3/c1-8(2)4-6(5-9)7(10)11-3/h4-5H,1-3H3/b6-4+ |

InChI Key |

LQKDIBJFURSRBZ-GQCTYLIASA-N |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C(=O)OC |

Canonical SMILES |

CN(C)C=C(C=O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.